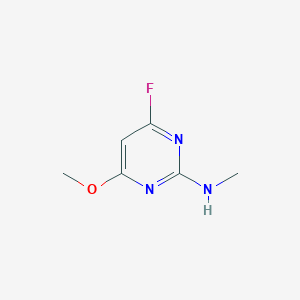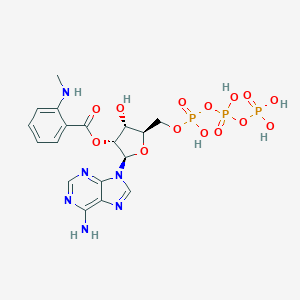
4-fluoro-6-methoxy-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. It is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This leads to the death of cancer cells and malaria parasites.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of malaria parasites. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is its potential as a lead compound for the development of new drugs. Its low toxicity profile and ability to target cancer cells and malaria parasites make it an attractive candidate for further research. However, its limited solubility in water and instability at high temperatures can pose challenges in its use in lab experiments.
Direcciones Futuras
There are several future directions for the research of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine. One direction is to conduct further studies to understand its mechanism of action and identify potential targets for drug development. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, it can be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Finally, its potential applications in other diseases such as Alzheimer's and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine is a synthetic molecule that has shown promise in drug development. Its potential applications in cancer and malaria treatment make it an attractive candidate for further research. However, its limitations in solubility and stability need to be addressed to optimize its use in lab experiments. Further studies are needed to understand its mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine involves the reaction of 4-fluoro-6-methoxypyrimidine-2,5-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain a pure form of 4-fluoro-6-methoxy-N-methylpyrimidin-2-amine.
Aplicaciones Científicas De Investigación
4-fluoro-6-methoxy-N-methylpyrimidin-2-amine has been extensively studied for its potential applications in drug development. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of malaria parasites, making it a promising candidate for the development of antimalarial drugs.
Propiedades
IUPAC Name |
4-fluoro-6-methoxy-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-8-6-9-4(7)3-5(10-6)11-2/h3H,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYDELMIWEWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-6-methoxy-N-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)





![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)






